Cy 3 (Non-Sulfonated) (potassium)

Description

BenchChem offers high-quality Cy 3 (Non-Sulfonated) (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy 3 (Non-Sulfonated) (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

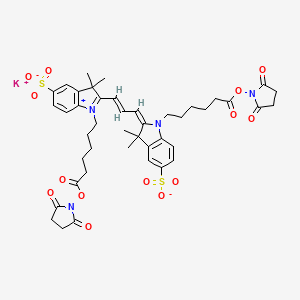

C43H49KN4O14S2 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

potassium (2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |

InChI Key |

CBHGNVAPFRTZCF-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Non-Sulfonated Cyanine 3: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of non-sulfonated Cyanine (B1664457) 3 (Cy3), a widely used fluorescent dye in biological research and drug development. This document, tailored for researchers, scientists, and drug development professionals, details the core properties, experimental protocols, and key applications of this versatile fluorophore.

Introduction to Non-Sulfonated Cy3

Non-sulfonated Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family. It is characterized by a polymethine chain linking two indolenine rings. The defining feature of non-sulfonated Cy3 is the absence of sulfo-groups, which distinguishes it from its water-soluble counterpart, sulfonated Cy3.[1][2][3] This structural difference primarily impacts its solubility, rendering it hydrophobic and requiring the use of organic co-solvents for effective labeling in aqueous environments.[1][2][3] Despite this, its spectral properties are nearly identical to the sulfonated version, making it a valuable tool in a variety of fluorescence-based applications.[1][3]

Non-sulfonated Cy3 is available with a variety of reactive groups, such as N-hydroxysuccinimide (NHS) esters and maleimides, which allow for covalent labeling of biomolecules.[4] NHS esters react with primary amines, commonly found in proteins and amino-modified oligonucleotides, while maleimides specifically target thiol groups present in cysteine residues.[5] This versatility in conjugation chemistry makes non-sulfonated Cy3 a staple in molecular biology, immunocytochemistry, and other life science disciplines.

Basic Properties of Non-Sulfonated Cy3

The utility of non-sulfonated Cy3 in fluorescence-based assays is dictated by its photophysical properties. These properties determine its brightness, photostability, and suitability for various detection instruments.

Spectral Properties

Non-sulfonated Cy3 exhibits strong absorption in the green region of the visible spectrum and emits in the orange-yellow region. This makes it compatible with common excitation sources, such as 532 nm lasers, and standard filter sets like those used for TRITC (tetramethylrhodamine).[4][]

Physicochemical Properties

The key physicochemical property that distinguishes non-sulfonated Cy3 is its low aqueous solubility.[1][2][3] This necessitates dissolving the dye in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before adding it to a labeling reaction in an aqueous buffer.[1][3] While this adds a step to the experimental workflow, the fluorescent properties of non-sulfonated cyanines are generally less dependent on the solvent and surrounding environment.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of non-sulfonated Cy3, providing a quick reference for experimental design and data analysis.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | In the green region of the spectrum.[4] |

| Emission Maximum (λem) | ~570 nm | In the orange-yellow region of the spectrum.[4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | A high extinction coefficient contributes to the brightness of the dye.[4] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | Represents the efficiency of converting absorbed photons into emitted photons.[4] |

| Fluorescence Lifetime (τ) | ~0.3 ns | In Phosphate (B84403) Buffered Saline (PBS). The lifetime can be influenced by the local environment and conjugation to biomolecules.[7] |

| Solubility | Low in aqueous solutions | Requires dissolution in an organic co-solvent (e.g., DMSO, DMF) for labeling reactions in aqueous buffers.[1][2][3] |

| Reactive Groups | NHS ester, Maleimide (B117702), Azide, etc. | Enables covalent attachment to various functional groups on biomolecules.[4][5] |

Experimental Protocols

Detailed and reliable protocols are crucial for successful biomolecule labeling. The following sections provide methodologies for using two common reactive forms of non-sulfonated Cy3: NHS ester and maleimide.

Labeling of Amino-Groups with Non-Sulfonated Cy3 NHS Ester

This protocol is suitable for labeling proteins (at lysine (B10760008) residues and the N-terminus) and amino-modified oligonucleotides.

Materials:

-

Non-sulfonated Cy3 NHS ester

-

Biomolecule to be labeled (e.g., protein, amino-modified DNA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

-

Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Perform the Labeling Reaction:

-

Add the dye stock solution to the biomolecule solution. A 10-20 fold molar excess of the dye is a common starting point for optimization. The final concentration of the organic co-solvent should be between 5-20%.[1]

-

Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate: Remove the unreacted dye by gel filtration, dialysis, or another suitable chromatographic method.

Labeling of Thiol-Groups with Non-Sulfonated Cy3 Maleimide

This protocol is designed for labeling biomolecules containing free thiol groups, such as cysteine residues in proteins or thiol-modified oligonucleotides.

Materials:

-

Non-sulfonated Cy3 maleimide

-

Thiol-containing biomolecule

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5. It is crucial to use a buffer that does not contain thiols.

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column

Procedure:

-

Prepare the Biomolecule: Dissolve the thiol-containing biomolecule in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, pre-treat with a reducing agent like TCEP.

-

Prepare the Dye Stock Solution: Dissolve the non-sulfonated Cy3 maleimide in DMF or DMSO to a concentration of 10 mM.

-

Perform the Labeling Reaction:

-

Add a 10-20 fold molar excess of the dye stock solution to the biomolecule solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate: Separate the labeled biomolecule from the unreacted dye using gel filtration or another appropriate purification method.

Visualizations

The following diagrams illustrate key concepts and workflows related to non-sulfonated Cy3.

Caption: Logical relationship between sulfonated and non-sulfonated Cy3.

Caption: Experimental workflow for labeling with Cy3 NHS ester.

Caption: Experimental workflow for labeling with Cy3 maleimide.

References

In-Depth Technical Guide to the Chemical Structure of Non-Sulfonated Cy3

This technical guide provides a comprehensive overview of the chemical and photophysical properties of non-sulfonated Cyanine-3 (Cy3), a widely used fluorescent dye in research and drug development. This document is intended for researchers, scientists, and professionals in the field of biotechnology and molecular biology.

Core Chemical Structure and Properties

Non-sulfonated Cy3 is a synthetic cyanine (B1664457) dye characterized by two indolenine rings linked by a polymethine chain.[1][2] The absence of sulfonate groups makes this dye less water-soluble compared to its sulfonated counterparts, often necessitating the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous environments.[3][4]

While the specific potassium salt of the base non-sulfonated Cy3 is not widely documented in commercial or academic literature, the core cationic structure is well-established. For practical applications, non-sulfonated Cy3 is most commonly available as reactive derivatives, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, which allow for covalent attachment to biomolecules. The counter-ion is often chloride or is not explicitly stated for these reactive forms.

Below are the detailed chemical properties of the common non-sulfonated Cy3 derivatives.

Table 1: Chemical Properties of Non-Sulfonated Cy3 Derivatives

| Derivative | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Non-Sulfonated Cy3 Carboxylic Acid | [Image of the chemical structure of non-sulfonated Cy3 carboxylic acid] | 2-(3-(1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium | C30H36N2O2 | 456.62 |

| Non-Sulfonated Cy3 NHS Ester | [Image of the chemical structure of non-sulfonated Cy3 NHS ester] | 1-((6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium | C34H39N3O4 | 553.69 |

Note: The molecular formula and weight may vary slightly depending on the counter-ion, which is often not specified by suppliers.

Photophysical Properties

Non-sulfonated Cy3 is a bright fluorophore with excitation and emission maxima in the green-yellow region of the visible spectrum. Its photophysical properties are generally consistent across its various non-sulfonated derivatives.

Table 2: Photophysical Properties of Non-Sulfonated Cy3

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [5][6] |

| Emission Maximum (λem) | ~570 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5][6] |

| Quantum Yield (Φ) | ~0.31 | [5][6] |

| Recommended Laser Line | 532 nm or 555 nm | [7] |

| Common Filter Set | TRITC (Tetramethylrhodamine) | [5] |

These properties make non-sulfonated Cy3 a versatile dye for various fluorescence-based applications, including microscopy, flow cytometry, and FRET (Förster Resonance Energy Transfer) studies.[]

Synthesis and Purification

The synthesis of cyanine dyes like non-sulfonated Cy3 generally involves the condensation of two heterocyclic precursors.[9] A common synthetic route involves the reaction of a quaternized indolenine derivative with a polymethine bridge precursor, such as glutaconaldehyde (B1235477) dianil hydrochloride.

The following diagram illustrates a generalized workflow for the synthesis and purification of a non-sulfonated Cy3 NHS ester.

Caption: Generalized workflow for the synthesis and purification of non-sulfonated Cy3 NHS ester.

Experimental Protocols

General Protocol for Labeling Proteins with Non-Sulfonated Cy3 NHS Ester

This protocol provides a general guideline for conjugating non-sulfonated Cy3 NHS ester to proteins.[10][11] Optimization may be required for specific proteins and applications.

-

Protein Preparation:

-

Dye Preparation:

-

Dissolve the non-sulfonated Cy3 NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[11]

-

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by gel filtration (e.g., a PD-10 column), dialysis, or chromatography.[12]

-

The following diagram illustrates the workflow for protein labeling and purification.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 5. apexbt.com [apexbt.com]

- 6. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 7. vectorlabs.com [vectorlabs.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. interchim.fr [interchim.fr]

- 11. jenabioscience.com [jenabioscience.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

A Technical Guide to the Excitation and Emission Spectra of Non-Sulfonated Cyanine3 (Cy3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of non-sulfonated Cyanine3 (Cy3), a widely used orange fluorescent dye. It details its core photophysical characteristics, outlines comprehensive experimental protocols for spectral measurement and biomolecule conjugation, and illustrates key workflows. Non-sulfonated Cy3 is a versatile fluorophore belonging to the cyanine (B1664457) dye family, valued for its high extinction coefficient and utility in various life science applications, including immunofluorescence, FRET (Förster Resonance Energy Transfer), and nucleic acid labeling.[][2]

A key characteristic of non-sulfonated Cy3 is its low aqueous solubility.[3][4] Unlike its sulfonated counterpart (sulfo-Cy3), this dye requires the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), for dissolution before its addition to aqueous solutions for biomolecule labeling.[5][6] Despite this handling difference, its spectral properties are nearly identical to the sulfonated version, making them interchangeable in many applications once properly dissolved.[3][4]

Core Spectral and Photophysical Properties

The quantitative spectral data for non-sulfonated Cy3 are summarized below. These values are critical for selecting appropriate laser lines, filter sets for microscopy, and designing multiplex fluorescence experiments.

| Property | Value | Source |

| Excitation Maximum (λex) | ~555 nm | [5][7] |

| Emission Maximum (λem) | ~570 nm | [][7] |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | [7][8] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [7][8] |

| Stokes Shift | ~15 nm | N/A |

| Recommended Filter Set | TRITC (Tetramethylrhodamine) | [][7] |

Note: Photophysical properties such as quantum yield can be influenced by the local environment, including the solvent and conjugation partner.[2]

Experimental Protocols

Protocol for Measuring Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the excitation and emission spectra of non-sulfonated Cy3.

A. Materials and Reagents:

-

Non-sulfonated Cy3 dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Methanol (B129727) or appropriate buffer (e.g., 0.05 M Tris-HCl, pH 7.9)[9]

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

B. Sample Preparation:

-

Stock Solution: Carefully prepare a concentrated stock solution of non-sulfonated Cy3 (e.g., 1-2 mM) in anhydrous DMSO.[9] Store this solution at -20°C, protected from light and moisture.[7][10]

-

Working Solution: Dilute the stock solution to a final concentration suitable for spectral measurements.

-

For absorption , dilute to a final concentration of approximately 1-10 µM in methanol or the chosen buffer. The final concentration should yield a maximum absorbance between 0.05 and 0.1 to ensure linearity.[9]

-

For fluorescence , further dilute the solution to a concentration where the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

-

C. Measurement Procedure:

-

Absorption Spectrum:

-

Calibrate the spectrophotometer with a blank sample containing only the solvent (e.g., methanol).

-

Place the cuvette with the Cy3 working solution into the spectrophotometer.

-

Scan a wavelength range that brackets the expected peak, typically from 450 nm to 650 nm.[11]

-

Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).

-

-

Emission Spectrum:

-

Calibrate the spectrofluorometer according to the manufacturer's instructions.

-

Place the cuvette with the diluted Cy3 working solution into the sample holder.

-

Set the excitation wavelength to the determined absorbance maximum (~555 nm).

-

Scan the emission wavelengths from just above the excitation wavelength to the near-infrared region (e.g., 560 nm to 750 nm).[11]

-

Identify the wavelength of maximum fluorescence intensity, which is the emission maximum (λem).

-

Protocol for Labeling Amino-Groups on Proteins

This protocol describes a general workflow for conjugating non-sulfonated Cy3 NHS ester to proteins, a common application.

A. Materials and Reagents:

-

Protein of interest (containing primary amines, e.g., lysine (B10760008) residues) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

-

Non-sulfonated Cy3 NHS ester.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Purification column (e.g., gel filtration, dialysis) for removing unreacted dye.[6]

B. Labeling Procedure:

-

Prepare Protein: Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Prepare Dye: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in DMSO to create a 10-20 mM stock solution.

-

Conjugation: Add a calculated molar excess of the Cy3 NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The final concentration of DMSO in the reaction mixture should typically be kept between 5-15%.[4][6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using dialysis or a size-exclusion chromatography column.[6] Successful removal of free dye is critical for accurate downstream quantification and applications.

Workflow Visualizations

The following diagrams illustrate the key experimental processes involving non-sulfonated Cy3.

Caption: Workflow for determining the spectral properties of non-sulfonated Cy3.

Caption: Workflow for labeling biomolecules with non-sulfonated Cy3 NHS ester.

References

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 6. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 7. apexbt.com [apexbt.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. chemistry.nat.fau.eu [chemistry.nat.fau.eu]

- 10. lumiprobe.com [lumiprobe.com]

- 11. courses.physics.illinois.edu [courses.physics.illinois.edu]

An In-depth Technical Guide to the Core Photophysical Properties of Non-Sulfonated Cyanine 3 (Cy3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the essential photophysical properties of non-sulfonated Cyanine 3 (Cy3), a widely utilized fluorescent dye in biological research and drug development. This document details its extinction coefficient and quantum yield, outlines the experimental methodologies for their determination, and presents a visual representation of a key experimental workflow.

Core Photophysical Parameters

Non-sulfonated Cy3 is a synthetic polymethine dye known for its brightness and photostability, making it a valuable tool for fluorescent labeling of biomolecules such as proteins and nucleic acids.[1][2][3] Its core photophysical characteristics are summarized below.

| Property | Value | Wavelength (nm) |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | 555 |

| Fluorescence Quantum Yield (Φf) | 0.31 | - |

| Maximum Excitation Wavelength (λex) | 555 | - |

| Maximum Emission Wavelength (λem) | 570 | - |

Table 1: Quantitative Photophysical Data for Non-Sulfonated Cy3. The data presented here are representative values and can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.[4][5]

Experimental Protocols

The accurate determination of the extinction coefficient and quantum yield is crucial for the quantitative application of non-sulfonated Cy3 in experimental settings. The following sections detail the standard protocols for these measurements.

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Materials:

-

Non-sulfonated Cy3

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: A concentrated stock solution of non-sulfonated Cy3 is prepared by accurately weighing a small amount of the dye and dissolving it in a precise volume of a suitable organic solvent, such as DMSO or DMF, due to its low aqueous solubility.[1][2][6]

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations.

-

Absorbance Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λmax), which for non-sulfonated Cy3 is approximately 555 nm.[4]

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear graph is equal to the molar extinction coefficient (assuming a path length of 1 cm).[7]

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[8][9][10]

Materials:

-

Non-sulfonated Cy3 solution

-

Quantum yield standard with similar spectral properties (e.g., Rhodamine 6G)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Standard and Sample Preparation: A series of dilutions of both the non-sulfonated Cy3 and the quantum yield standard are prepared. To minimize re-absorption effects, the absorbance of these solutions at the excitation wavelength should be kept low, typically below 0.1.[8]

-

Absorbance Spectra: The absorbance spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity (the area under the emission curve) is then calculated for each solution.[8]

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the non-sulfonated Cy3 and the standard. The quantum yield of the non-sulfonated Cy3 (Φx) is then calculated using the following equation:

Φx = Φst * (m_x / m_st) * (n_x² / n_st²)

where Φst is the quantum yield of the standard, m_x and m_st are the slopes of the plots for the sample and the standard, respectively, and n_x and n_st are the refractive indices of the sample and standard solutions.[9]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for determining the fluorescence quantum yield and a conceptual representation of how non-sulfonated Cy3 can be used in drug development research.

References

- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. lumiprobe.com [lumiprobe.com]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. studycorgi.com [studycorgi.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

Navigating the Fluorescent Landscape: A Technical Guide to Choosing Between Non-Sulfonated and Sulfonated Cy3 Dyes

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical determinant of experimental success. Among the plethora of available fluorophores, the cyanine (B1664457) dye Cy3 remains a popular choice for its bright orange-red fluorescence. However, the decision between its non-sulfonated and sulfonated forms can significantly impact experimental design and outcomes. This in-depth technical guide provides a comprehensive overview of the core differences, quantitative properties, and key applications of non-sulfonated and sulfonated Cy3 dyes to empower informed decision-making in your research endeavors.

The Core Distinction: Solubility and its Experimental Implications

The fundamental difference between non-sulfonated and sulfonated Cy3 dyes lies in their solubility.[1][2][3][4] Sulfonated Cy3 dyes contain one or more sulfonate (SO₃⁻) groups, which impart a hydrophilic character to the molecule, making them highly water-soluble.[1][2][5][6] In contrast, non-sulfonated Cy3 lacks these charged groups and is consequently hydrophobic, requiring the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution in aqueous environments.[1][3][5]

This key difference in solubility has several practical implications for experimental design:

-

Biomolecule Integrity: For proteins or other biomolecules that are sensitive to organic solvents, sulfonated Cy3 is the preferred choice as it allows for labeling reactions to be performed in entirely aqueous buffers, thus preserving the native conformation and activity of the target molecule.[5][6]

-

Reduced Aggregation: The charged sulfonate groups on the sulfonated Cy3 molecule not only enhance its water solubility but also reduce the propensity for dye-dye aggregation.[1][2][5] This is particularly crucial when a high degree of labeling is required, as aggregation can lead to fluorescence quenching and inaccurate quantification.

-

Simplified Protocols: The use of water-soluble sulfonated Cy3 dyes simplifies labeling protocols by eliminating the need for handling and optimizing the concentration of organic co-solvents.[5]

-

Purification: While both dye conjugates can be purified using methods like gel filtration and chromatography, the removal of unreacted dye via dialysis against an aqueous buffer is more efficient with sulfonated Cy3 due to its water solubility.[1][2][7]

Quantitative Data Summary

While the spectral properties of non-sulfonated and sulfonated Cy3 dyes are nearly identical, there can be subtle differences in their photophysical parameters.[1][2][7] The following table summarizes the key quantitative data for both dye types.

| Property | Non-Sulfonated Cy3 | Sulfonated Cy3 | References |

| Excitation Maximum (nm) | ~550 - 555 | ~555 | [8][9][10][] |

| Emission Maximum (nm) | ~570 - 572 | ~570 - 572 | [8][9][10][] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [8][10] |

| Quantum Yield | ~0.15 - 0.24 | Generally similar, may be slightly enhanced | [10][][12] |

| Solubility | Low in aqueous solutions | High in aqueous solutions | [1][2][3][5] |

| Organic Co-solvent Required | Yes (e.g., DMSO, DMF) | No | [1][3][5] |

Note: The exact photophysical properties can vary slightly depending on the specific chemical linkage, conjugation partner, and the local microenvironment.

Logical Workflow for Dye Selection

The choice between non-sulfonated and sulfonated Cy3 should be guided by the specific requirements of the experiment. The following decision-making workflow can aid in selecting the appropriate dye.

Caption: A decision-making workflow for selecting between non-sulfonated and sulfonated Cy3 dyes based on experimental parameters.

Experimental Protocols

Below are detailed methodologies for key applications, highlighting the differences in handling non-sulfonated and sulfonated Cy3 dyes.

Antibody Labeling for Immunofluorescence

Immunofluorescence (IF) is a widely used technique to visualize the localization of specific proteins within cells or tissues.[10] Cy3-conjugated secondary antibodies are commonly employed for their bright signal.[10][13]

Caption: A generalized workflow for indirect immunofluorescence using a Cy3-conjugated secondary antibody.

Materials:

-

Primary antibody in a buffer free of primary amines (e.g., PBS).

-

Non-sulfonated Cy3 NHS ester or Sulfo-Cy3 NHS ester.

-

Anhydrous DMSO or DMF (for non-sulfonated Cy3).

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

-

Purification column (e.g., gel filtration).

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Dye Preparation:

-

Non-Sulfonated Cy3: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The final reaction volume should contain 5-15% organic co-solvent.[1][2][3]

-

Sulfonated Cy3: Dissolve the Sulfo-Cy3 NHS ester directly in the reaction buffer or deionized water to create a stock solution.

-

-

Labeling Reaction:

-

Slowly add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Oligonucleotide Labeling for FRET and FISH

Cy3 is frequently used to label oligonucleotides for applications such as Förster Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[10][14][15]

Caption: A generalized workflow for the 5'-end labeling of an amine-modified oligonucleotide with a Cy3 NHS ester.

Materials:

-

5'-amine-modified oligonucleotide.

-

Non-sulfonated Cy3 NHS ester or Sulfo-Cy3 NHS ester.

-

Anhydrous DMSO or DMF (for non-sulfonated Cy3).

-

Labeling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0.

-

Purification system (e.g., HPLC).

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

-

Dye Preparation:

-

Non-Sulfonated Cy3: Dissolve the non-sulfonated Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Sulfonated Cy3: Dissolve the Sulfo-Cy3 NHS ester directly in the labeling buffer or deionized water.

-

-

Labeling Reaction:

-

Add a 2-10 fold molar excess of the reactive dye to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark, or overnight at 4°C.

-

-

Purification:

-

Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

-

Verification:

-

Confirm successful labeling and purity using mass spectrometry and/or UV-Vis spectroscopy.

-

Signaling Pathways and FRET

In the context of studying signaling pathways, FRET is a powerful technique to monitor protein-protein interactions in real-time.[6][16] Cy3 is often used as an acceptor fluorophore when paired with a suitable donor, such as FITC or a fluorescent protein. The choice between non-sulfonated and sulfonated Cy3 for labeling proteins in FRET studies follows the same principles of considering the protein's sensitivity to organic solvents.

Caption: A schematic illustrating the use of FRET with a Cy3-labeled protein to detect protein-protein interactions within a signaling cascade.

Conclusion

The selection between non-sulfonated and sulfonated Cy3 dyes is a critical decision that hinges on the specific experimental context. While both variants offer the same bright orange-red fluorescence, the superior water solubility of sulfonated Cy3 provides significant advantages in terms of preserving biomolecule integrity, reducing aggregation, and simplifying experimental protocols. For applications involving sensitive proteins or requiring high degrees of labeling, sulfonated Cy3 is the clear choice. However, for applications where the use of an organic co-solvent is not a concern, non-sulfonated Cy3 remains a viable and effective option. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal Cy3 dye to achieve robust and reliable results in their fluorescence-based assays.

References

- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 8. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 9. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 10. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Immunofluorescence Technique | Rockland [rockland.com]

- 14. agilent.com [agilent.com]

- 15. Cy3-3' Oligo Modifications from Gene Link [genelink.com]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

The Unseen Partner: A Technical Guide to the Role of the Potassium Salt in Non-Sulfonated Cy3

For researchers, scientists, and professionals in drug development, the precision of molecular tools is paramount. Among the vast arsenal (B13267) of fluorescent probes, the cyanine (B1664457) dye Cy3 stands out for its bright orange-red fluorescence and versatility in labeling biomolecules. This technical guide delves into the specifics of the non-sulfonated form of Cy3, with a particular focus on an often-overlooked component: the potassium salt. We will explore its implicit role, detail experimental applications, and provide quantitative data to empower your research.

The Core of Non-Sulfonated Cy3: Properties and Characteristics

Non-sulfonated Cy3 is a synthetic fluorescent dye characterized by two indolenine rings linked by a three-carbon polymethine chain. This structure is responsible for its distinct spectral properties. Unlike its sulfonated counterpart, non-sulfonated Cy3 lacks sulfonic acid groups, rendering it insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[1]. This characteristic necessitates the use of an organic co-solvent when labeling biomolecules in aqueous buffers[1].

The primary application of non-sulfonated Cy3 is the covalent labeling of biomolecules, such as proteins, peptides, and nucleic acids, through reactive derivatives like N-hydroxysuccinimide (NHS) esters[2][3]. These NHS esters readily react with primary amino groups on the target molecule to form stable amide bonds[4][5][6].

The Role of the Potassium Salt: An In-depth Analysis

While product descriptions for non-sulfonated Cy3 NHS esters frequently specify the presence of a "potassium salt," the scientific literature does not extensively detail its direct functional role in labeling or fluorescence[7][8][9]. However, based on general principles of organic chemistry and dye synthesis, we can infer its significance in several key areas:

-

Synthesis and Purification: The synthesis of cyanine dyes and their NHS esters often involves multiple steps, including condensation reactions and the use of various reagents. In the synthesis of a related cyanine dye, potassium iodide was used in an N-alkylation step[10]. While not a direct synthesis of Cy3, this illustrates the use of potassium salts in the formation of cyanine dye precursors. It is plausible that a potassium salt is used as a base or to facilitate precipitation during the purification of the final Cy3 NHS ester product. The resulting potassium salt form would then be the isolated, stable solid.

-

Stability and Handling: NHS esters are susceptible to hydrolysis, especially in the presence of moisture[3][11]. The presence of a counter-ion like potassium can contribute to the overall stability of the solid dye, making it easier to handle and store. One source notes that triethylammonium (B8662869) (TEA) salts of cyanine NHS esters are more soluble in organic solvents than the corresponding potassium salts[8]. This suggests that the potassium salt form may be preferred for its stability as a solid and its predictable solubility characteristics.

-

Solubility and Reactivity: While the potassium ion itself does not directly participate in the labeling reaction, its presence as a counter-ion to a negatively charged group on the dye molecule (if present in the unesterified precursor) can influence the dye's solubility in the organic co-solvents used for labeling. Maintaining charge neutrality is crucial for the overall stability and reactivity of the molecule.

In essence, the potassium salt in non-sulfonated Cy3 is likely a consequence of the synthesis and purification process, contributing to the stability and handling of the dye in its solid form rather than having a direct impact on its fluorescent properties or its reactivity with biomolecules during labeling.

Quantitative Data: Spectral and Photophysical Properties

The performance of a fluorescent dye is defined by its quantitative spectral and photophysical properties. The following table summarizes key data for non-sulfonated Cy3.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~550-555 nm | [2][12] |

| Maximum Emission Wavelength (λem) | ~570 nm | [2][12] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [12] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [12] |

Experimental Protocols

Detailed and reproducible protocols are critical for successful experimentation. Below are methodologies for common applications of non-sulfonated Cy3.

Protocol 1: Labeling of Proteins with Non-Sulfonated Cy3 NHS Ester

This protocol outlines the general steps for covalently labeling a protein with non-sulfonated Cy3 NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Non-sulfonated Cy3 NHS ester, potassium salt

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the reaction buffer.

-

Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the dissolved Cy3 NHS ester to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of dye is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Cy3-labeled secondary antibody for the visualization of a target protein in fixed cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific to the target protein

-

Cy3-conjugated secondary antibody

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy3-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for Cy3.

-

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the signaling pathways under investigation is crucial. The following diagrams, generated using the DOT language, illustrate common scenarios involving non-sulfonated Cy3.

References

- 1. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Fluorescein Potassium Salt (Ultra Pure)(D-Luciferin, Potassium Salt)-Live imaging-He Yuan Li Ji [life-ilab.com]

- 8. interchim.fr [interchim.fr]

- 9. Cyanine 3 monosuccinimidyl este, potassium salt [same to GE Cy3(R) NHS ester] | AAT Bioquest | Biomol.com [biomol.com]

- 10. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyanine 5 monosuccinimidyl ester, potassium salt [same as GE Cy5® NHS ester] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Non-Sulfonated Cy3 Dye for Labeling Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-sulfonated Cy3 dye, a versatile fluorescent label for proteins and nucleic acids. We will delve into its core properties, provide detailed experimental protocols for its use, and present its applications in various research contexts.

Introduction to Non-Sulfonated Cy3 Dye

Non-sulfonated Cy3 is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) dye family.[1][] It is widely used for covalently labeling biomolecules in various applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and microarray analysis.[3][4] A key characteristic of non-sulfonated Cy3 is its lower water solubility compared to its sulfonated counterparts.[3][4][5][6] This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the dye before conjugation in an aqueous environment.[3][4][5][6][7]

Despite its lower water solubility, non-sulfonated Cy3 offers several advantages. It exhibits a high extinction coefficient, leading to bright fluorescent signals that can often be detected by the naked eye on gels and in solution.[3][7] The dye's fluorescence is also relatively insensitive to pH changes over a wide range (pH 4 to 10), providing stable signals in various experimental buffers.[8][9]

Non-sulfonated Cy3 is available with different reactive groups to facilitate conjugation to specific functional groups on biomolecules. The most common forms are:

-

NHS (N-hydroxysuccinimidyl) esters: These react with primary amines (-NH2) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[7] They are also used to label amino-modified oligonucleotides.[4][10]

-

Maleimides: This group specifically reacts with sulfhydryl or thiol groups (-SH) on cysteine residues within proteins.[8][11][12]

Quantitative Data

The following tables summarize the key photophysical properties of non-sulfonated Cy3 dye.

| Property | Value | Reference(s) |

| Excitation Maximum | ~550-555 nm | [3][7][9] |

| Emission Maximum | ~570-572 nm | [3][7][8] |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [8] |

| Recommended Laser Lines | 532 nm or 555 nm | [4][8] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [3][8] |

Experimental Protocols

Detailed methodologies for labeling proteins and nucleic acids with non-sulfonated Cy3 are provided below. These are general protocols and may require optimization for specific molecules.

Protein Labeling with Non-Sulfonated Cy3 NHS Ester

This protocol is suitable for labeling proteins, such as antibodies, that contain accessible primary amines.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, MES, or HEPES)

-

Non-sulfonated Cy3 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Shaker/mixer

Procedure:

-

Protein Preparation:

-

The optimal protein concentration is between 2-10 mg/mL.[13][14][15]

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[1][13][14] If necessary, dialyze the protein against a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5-9.0).[1]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[14][16]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein is typically around 10:1, but may need to be optimized (e.g., trying ratios of 5:1, 10:1, and 15:1).[13][14][17]

-

Slowly add the calculated volume of the Cy3 NHS ester stock solution to the protein solution while gently vortexing or mixing.[13][14] The volume of the organic solvent should not exceed 10% of the total reaction volume.[16]

-

Incubate the reaction for 1 hour at room temperature with continuous gentle shaking, protected from light.[1][13][14][16]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[13][16]

-

Load the reaction mixture onto the pre-equilibrated column and collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

-

-

Storage:

Nucleic Acid Labeling with Amino-Modified Oligonucleotides and Cy3 NHS Ester

This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

Non-sulfonated Cy3 NHS ester

-

Anhydrous DMSO

-

0.1 M Sodium Carbonate buffer, pH 9.0 (freshly made)

-

Purification supplies (e.g., Qiagen PCR spin column or equivalent)

-

Reaction tubes

Procedure:

-

Oligonucleotide and Dye Preparation:

-

Conjugation Reaction:

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide using a suitable method to remove unreacted dye, such as a PCR purification spin column.[18] Follow the manufacturer's instructions for the purification kit.

-

Elute the labeled oligonucleotide in an appropriate buffer or nuclease-free water.

-

-

Determination of Labeling Efficiency (Optional):

Mandatory Visualizations

The following diagrams illustrate common experimental workflows utilizing non-sulfonated Cy3 dye.

Caption: Workflow for protein labeling with non-sulfonated Cy3 and its application in immunofluorescence.

Caption: Workflow for nucleic acid labeling with non-sulfonated Cy3 and its use in FISH.

Conclusion

Non-sulfonated Cy3 remains a valuable tool for labeling proteins and nucleic acids in various research and development settings. Its bright fluorescence and straightforward conjugation chemistry make it a reliable choice for a multitude of applications. While its lower water solubility requires the use of organic co-solvents, the provided protocols offer a clear guide to achieving successful and efficient labeling for your specific research needs. For applications where high water solubility is critical or when working with delicate proteins, sulfonated versions of Cy3 may be considered.[5][6][7]

References

- 1. assaygenie.com [assaygenie.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 7. apexbt.com [apexbt.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 10. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 11. apexbt.com [apexbt.com]

- 12. interchim.fr [interchim.fr]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. ccr.cancer.gov [ccr.cancer.gov]

An In-depth Technical Guide to Cyanine Dages: Key Differences Between Cy3, Cy5, and Other Variants

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biological research and drug development. Their high molar extinction coefficients, relatively good quantum yields, and tunable spectral properties make them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, microarrays, and in vivo imaging. This technical guide provides a detailed overview of the key differences between the most common cyanine dyes, with a particular focus on Cy3 and Cy5, to aid researchers in selecting the optimal dye for their experimental needs.

Core Principles of Cyanine Dyes

Cyanine dyes belong to the polymethine group of dyes, characterized by a conjugated system of alternating single and double bonds between two nitrogen atoms.[1] The length of this polymethine chain is a primary determinant of the dye's absorption and emission spectra; a longer chain results in absorption and emission at longer wavelengths.[2][3] This fundamental principle allows for the synthesis of a series of dyes with spectral properties spanning the visible and near-infrared (NIR) regions.[]

The basic structure of most cyanine dyes used in biological applications consists of two indolenine rings connected by a polymethine chain.[2] Variations in the structure, such as the addition of benzene (B151609) rings (benzo-fused cyanines) or sulfonate groups, further modulate the dye's properties.[2]

A Comparative Analysis of Common Cyanine Dyes

Cy3 and Cy5 are among the most popular cyanine dyes, frequently used in combination for two-color detection experiments due to their well-separated spectra.[5][6] However, the cyanine family is extensive, with other derivatives offering unique advantages for specific applications.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Color | Key Characteristics & Applications |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.20 | Greenish-Yellow | Widely used for fluorescence microscopy, microarrays, and FRET (as a donor).[1][7][8] Compatible with standard TRITC filter sets.[5] |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.15 | Greenish-Yellow | Water-soluble version of Cy3, eliminating the need for organic co-solvents in labeling reactions.[1][2] |

| Cy3.5 | ~581 | ~596 | ~150,000 | N/A | Orange-Red | Fills the spectral gap between Cy3 and Cy5.[5] |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.28 | Far-Red | Ideal for applications requiring low background fluorescence, such as in vivo imaging and multiplexing.[7][8] High sensitivity on CCD detectors.[5] |

| Sulfo-Cy5 | ~650 | ~669 | ~250,000 | ~0.27 | Far-Red | Water-soluble version of Cy5, beneficial for labeling in aqueous buffers.[1][2] |

| Cy5.5 | ~678 | ~694 | ~250,000 | N/A | Near-Infrared | Near-infrared emission allows for deeper tissue penetration in in vivo imaging.[1] |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.10 - 0.30 | Near-Infrared | Used for in vivo imaging applications where minimal tissue autofluorescence is critical.[5][8] |

| Sulfo-Cy7 | ~754 | ~778 | ~250,000 | ~0.30 | Near-Infrared | Water-soluble NIR dye for in vivo imaging.[] |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented are approximate and for comparative purposes.

Key Structural and Functional Differences

Sulfonated vs. Non-Sulfonated Cyanines

A primary distinction among cyanine dyes is the presence or absence of sulfonate groups.

-

Non-Sulfonated Cyanines (e.g., Cy3, Cy5): These dyes have lower water solubility and typically require dissolution in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being used in aqueous labeling reactions.[1][10]

-

Sulfonated Cyanines (e.g., Sulfo-Cy3, Sulfo-Cy5): The addition of one or more sulfonate groups significantly enhances the water solubility of the dye.[1][2] This allows for direct use in aqueous buffers without the need for organic solvents, which can be advantageous when working with sensitive proteins.[] Sulfonation also reduces the tendency of the dyes to aggregate.[2][10] For purification methods like dialysis against aqueous buffers, sulfonated dyes are essential for the efficient removal of unreacted dye.[6][10]

The ".5" Dyes: Benzo-Fused Cyanines

Dyes with a ".5" suffix, such as Cy3.5 and Cy5.5, are benzo-fused cyanines.[2][10] This means they have an additional benzene ring fused to the indolenine core. This structural modification results in a red-shift of both the excitation and emission spectra compared to their parent compounds.[][]

Experimental Protocols

General Protocol for Antibody Labeling with NHS-Ester Cyanine Dyes

This protocol provides a general guideline for labeling antibodies with N-hydroxysuccinimide (NHS) ester-activated cyanine dyes. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

NHS-ester functionalized cyanine dye (e.g., Cy3-NHS ester, Cy5-NHS ester)

-

Anhydrous DMSO or DMF (for non-sulfonated dyes)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the antibody in the labeling buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) are incompatible with NHS-ester chemistry and must be removed.[11]

-

Dye Preparation (for non-sulfonated dyes): Immediately before use, dissolve the NHS-ester cyanine dye in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[11] For sulfonated dyes, the dye can be dissolved directly in the labeling buffer.

-

Labeling Reaction: Add the dye solution to the antibody solution. The optimal molar ratio of dye to antibody depends on the specific protein and desired degree of labeling (DOL) and typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11]

-

Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS-ester dye.

-

Purification: Separate the labeled antibody from the unreacted dye and quenching solution components using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

Visualizing Key Concepts

Spectral Properties of Cy3 and Cy5

Caption: Comparison of Cy3 and Cy5 excitation and emission maxima.

General Workflow for Fluorescent Antibody Labeling

Caption: A generalized workflow for labeling antibodies with cyanine dyes.

Förster Resonance Energy Transfer (FRET) with a Cy3-Cy5 Pair

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[12][13] A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[12][13] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.[13] The Cy3 and Cy5 pair is a classic example used in FRET experiments, where the emission spectrum of the donor (Cy3) overlaps with the excitation spectrum of the acceptor (Cy5).[14]

Caption: Mechanism of FRET using a Cy3 (donor) and Cy5 (acceptor) pair.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. stratech.co.uk [stratech.co.uk]

- 7. omichem.com [omichem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 10. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Orientation dependence in fluorescent energy transfer between Cy3 and Cy5 terminally attached to double-stranded nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to Cyanine Dyes for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine (B1664457) dyes, a versatile and widely used class of fluorophores in fluorescence microscopy. From their fundamental chemical and photophysical properties to detailed experimental protocols and applications, this document serves as a core technical resource for leveraging these powerful tools in biological research and drug development.

Introduction to Cyanine Dyes

Cyanine dyes are synthetic organic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][2] This conjugated system is the basis for their strong light absorption and intense fluorescence emission, making them exceptional probes for a multitude of fluorescence-based techniques.[1] The length of the polymethine bridge is a key determinant of the dye's spectral properties; increasing the chain length shifts the excitation and emission maxima to longer wavelengths, spanning the visible to the near-infrared (NIR) spectrum.[1][3] This tunability is a significant advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[1][4]

Cyanine dyes offer several benefits over traditional fluorophores like fluorescein (B123965) and rhodamines, including higher molar extinction coefficients, which contribute to their brightness, and greater photostability in certain contexts.[1][5] They are available with a variety of reactive groups, enabling the straightforward labeling of biomolecules such as proteins, antibodies, and nucleic acids.[2][]

Photophysical Properties of Common Cyanine Dyes

The selection of an appropriate cyanine dye is contingent on its specific photophysical properties and the instrumentation available for an experiment. The following table summarizes the key quantitative data for some of the most commonly used cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550[7][8] | ~570[7][8] | ~150,000[5] | ~0.15 - 0.2[9] |

| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.8 |

| Cy5 | ~650[7][8] | ~670[7][8] | ~250,000[5] | ~0.2 - 0.28[9] |

| Cy5.5 | ~678[8] | ~694[8] | ~209,000[10] | ~0.2[10] |

| Cy7 | ~750[7][8] | ~776[7][8] | ~199,000 - 250,000[10][11] | ~0.3[10] |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Key Applications and Experimental Protocols

Cyanine dyes are instrumental in a wide array of fluorescence microscopy applications. Below are detailed protocols for some of the most common techniques.

Antibody Labeling with Cyanine NHS Esters

Amine-reactive N-hydroxysuccinimidyl (NHS) esters of cyanine dyes are widely used to label antibodies for immunofluorescence and other immunoassays.[2][12]

Materials:

-

Antibody (1 mg) in amine-free buffer (e.g., PBS)

-

Cyanine dye NHS ester (e.g., Cy3-NHS or Cy5-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[13]

-

Gel filtration column (e.g., Sephadex G-25)[12]

-

Phosphate-buffered saline (PBS)

Protocol:

-

Antibody Preparation: Dissolve approximately 1 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer. The ideal protein concentration should be between 5-10 mg/mL.[2] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS first.[2]

-

Dye Preparation: Immediately before use, dissolve 1 mg of the cyanine dye NHS ester in 100 µL of DMF or DMSO.[2] Vortex briefly to ensure complete dissolution.

-

Labeling Reaction: While gently stirring the antibody solution, slowly add the dissolved dye. The molar ratio of dye to antibody may need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[12]

-

Purification: Separate the labeled antibody from the unreacted free dye using a gel filtration column pre-equilibrated with PBS.[11] Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the labeled antibody.[11]

-

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[11]

-

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[11] Adding glycerol (B35011) to a final concentration of 50% can prevent damage during freezing.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyanine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. lumiprobe.com [lumiprobe.com]

Navigating the Spectrum: A Technical Guide to Non-Sulfonated Cy3 and Standard Filter Set Compatibility

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorophores and corresponding filter sets is paramount for generating high-quality fluorescence microscopy data. Cyanine3 (Cy3), a bright and photostable dye, is a workhorse in many laboratories. This in-depth technical guide focuses on the non-sulfonated version of Cy3, detailing its compatibility with standard filter sets and providing the necessary technical information for its successful application.

While both sulfonated and non-sulfonated Cy3 exhibit nearly identical spectral properties, their key difference lies in their solubility.[1][2] Non-sulfonated Cy3 is hydrophobic and requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before its use in aqueous labeling reactions.[1][3] This characteristic necessitates specific considerations during experimental design to prevent dye aggregation and ensure efficient biomolecular conjugation.[3][4]

Photophysical and Spectral Characteristics

The compatibility between a fluorophore and a filter set is determined by the alignment of the dye's excitation and emission spectra with the transmission windows of the filter components. Non-sulfonated Cy3 fluoresces in the orange-red region of the visible spectrum.[5]

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [4][5][6][7] |

| Emission Maximum (λem) | ~570 nm | [5][] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][7] |

| Quantum Yield (Φ) | 0.15 - 0.24 | [6][7] |

Standard Filter Set Specifications for Cy3

Standard filter sets designed for Cy3 are well-suited for its non-sulfonated variant due to their overlapping spectral properties. These sets typically consist of an excitation filter, a dichroic beamsplitter, and an emission filter. A common configuration for a Cy3 filter set is summarized below. Additionally, non-sulfonated Cy3 is compatible with standard Tetramethylrhodamine (TRITC) filter sets.[4][5][9]

| Filter Component | Typical Wavelength Range | References |

| Excitation Filter | 513 - 556 nm | [10][11] |

| Dichroic Beamsplitter | ~562 nm (cut-on) | [10][12] |

| Emission Filter | 570 - 613 nm | [10][11] |

Experimental Protocols

The successful use of non-sulfonated Cy3 hinges on proper handling and a well-defined labeling protocol. The following is a generalized methodology for labeling proteins with a non-sulfonated Cy3 NHS ester.

Protocol: Amine-Reactive Labeling of Proteins with Non-Sulfonated Cy3 NHS Ester

1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be avoided.[13]

-

Dye Stock Solution: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

2. Labeling Reaction:

-

Add the reactive dye solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, though the optimal ratio should be determined empirically for each specific protein.[13]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[13]

3. Purification of the Conjugate:

-

Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer like PBS.[13] The larger, labeled protein will elute before the smaller, free dye.

-

Alternatively, dialysis can be performed against a large volume of storage buffer.

4. Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).

Visualization and Workflows

To facilitate a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. apexbt.com [apexbt.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. benchchem.com [benchchem.com]

- 9. moticmicroscopes.com [moticmicroscopes.com]

- 10. edmundoptics.com [edmundoptics.com]

- 11. edmundoptics.com [edmundoptics.com]

- 12. Cy3 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Conjugating Non-Sulfonated Cy3 to Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, enabling a wide range of applications from fluorescence microscopy and in situ hybridization (FISH) to real-time PCR and single-molecule studies. Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for labeling oligonucleotides. This guide provides a detailed protocol for the conjugation of non-sulfonated Cy3 N-hydroxysuccinimide (NHS) ester to amino-modified oligonucleotides. Non-sulfonated Cy3 is hydrophobic and requires an organic co-solvent for efficient labeling in an aqueous environment.[1][2] This protocol will cover the conjugation reaction, purification of the labeled oligonucleotide, and quantification of the final product.

Principle of the Reaction

The conjugation chemistry relies on the reaction between the NHS ester of Cy3 and a primary aliphatic amine group incorporated into the oligonucleotide. This amine group is typically introduced at the 5' or 3' terminus, or internally, via a modified phosphoramidite (B1245037) during oligonucleotide synthesis.[3][4] The NHS ester is a highly reactive group that readily forms a stable amide bond with the primary amine under slightly alkaline conditions (pH 8.3-9.0).[5][6]

Materials and Equipment

Reagents:

-

Amino-modified oligonucleotide

-

Non-sulfonated Cy3 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][7]

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 1M NaHCO3/Na2CO3 buffer (pH 9)[5][6]

-

3 M Sodium Acetate (B1210297)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Equipment:

-

Microcentrifuge

-

Vortex mixer

-

Spectrophotometer (UV-Vis)

-

Lyophilizer or centrifugal evaporator

-

HPLC system with a reverse-phase C18 column (for purification)[7][8]

-

Gel filtration columns (for desalting)

Experimental Workflow Diagram

Caption: Experimental workflow for conjugating non-sulfonated Cy3 to oligonucleotides.

Experimental Protocol

This protocol is adapted for a starting amount of approximately 0.1-0.2 µmoles of amino-modified oligonucleotide.[5]

Step 1: Preparation of Reagents

-

Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mg/mL.

-

Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[6] Alternatively, a 1 M NaHCO3/Na2CO3 buffer at pH 9 can be used.[5]

-

Cy3 NHS Ester Stock Solution: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2][5]

Step 2: Conjugation Reaction

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the conjugation buffer. For every 0.7 mL of oligonucleotide solution, add 0.1 mL of 10X conjugation buffer (if using 1M stock).[5]

-

Add the freshly prepared Cy3 NHS ester solution to the oligonucleotide solution. A molar excess of the dye is recommended to drive the reaction to completion. A 5-10 fold molar excess is a good starting point.

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction for at least 2 hours at room temperature, or overnight for convenience.[5] Protect the reaction from light.

Step 3: Purification of the Cy3-Oligonucleotide Conjugate

It is crucial to remove the unreacted free dye, as it can interfere with downstream applications.[9] Several methods can be used for purification, with reverse-phase HPLC being the most effective for achieving high purity.[7][8]